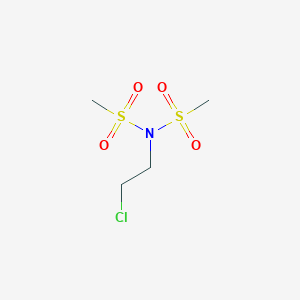
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound makes it a subject of interest for researchers and industry professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-chloroethyl methyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its
Propriétés
Formule moléculaire |
C4H10ClNO4S2 |
|---|---|
Poids moléculaire |
235.7 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C4H10ClNO4S2/c1-11(7,8)6(4-3-5)12(2,9)10/h3-4H2,1-2H3 |
Clé InChI |
FEXQJYWKKWKAHW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CCCl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-tert-butylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086822.png)
![5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11086825.png)
![(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11086828.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11086830.png)
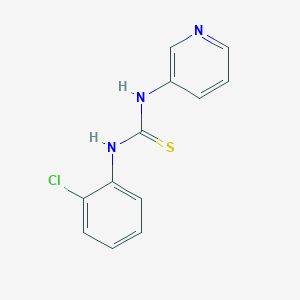
![Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11086842.png)
![6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11086848.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11086858.png)
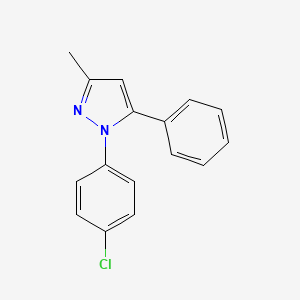
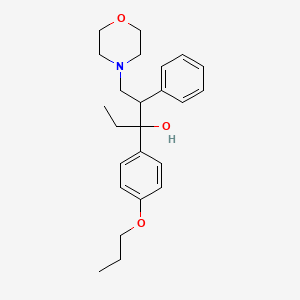
![N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide](/img/structure/B11086880.png)
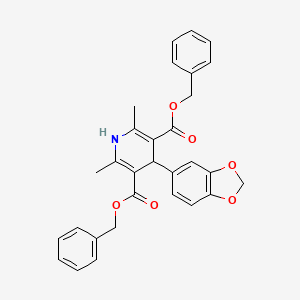
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11086883.png)
![N,N'-{1,4-Phenylenebis[2,5-dioxo-4-(trifluoromethyl)-1,4-imidazolidinediyl]}dipentanamide](/img/structure/B11086885.png)
